molecular formula C5H10F2N2O2S B1396878 4,4-Difluoropiperidine-1-sulfonamide CAS No. 1015170-98-5

4,4-Difluoropiperidine-1-sulfonamide

Cat. No.: B1396878
CAS No.: 1015170-98-5
M. Wt: 200.21 g/mol
InChI Key: OYTNXDPEGKLEMV-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-1-sulfonamide (CAS No. 1015170-98-5) is a fluorinated sulfonamide derivative with the molecular formula C₅H₁₀F₂N₂O₂S and a molecular weight of 200.21 g/mol . The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and a sulfonamide group at the 1-position. This structure combines the metabolic stability imparted by fluorine substituents with the pharmacophoric sulfonamide moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

The compound is commercially available (e.g., from Shanghai Yuanye Bio-Technology Co., Ltd.) with purity ≥98%, indicating its relevance in preclinical research .

Properties

IUPAC Name

4,4-difluoropiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNXDPEGKLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidine Derivatives

Conversion to 4,4-Difluoropiperidine-1-sulfonamide

While direct synthetic routes to this compound are less frequently detailed, the general strategy involves sulfonylation of the piperidine nitrogen after fluorination.

Sulfonamide Formation

  • The 4,4-difluoropiperidine intermediate (usually as a hydrochloride salt) is reacted with sulfonyl chlorides under basic conditions.
  • Typical bases: triethylamine or sodium carbonate to neutralize the hydrochloride and facilitate nucleophilic substitution.
  • Solvents: dichloromethane or other aprotic solvents
  • Reaction temperature: 0 °C to room temperature to control reactivity and minimize side reactions
  • Purification: Extraction, washing, and recrystallization or chromatographic techniques to isolate the sulfonamide product with high purity

Comparative Data Table of Preparation Methods

Step/Method Starting Material Fluorinating Agent Solvent Reaction Conditions Yield (%) Purity (%) Notes
Trifluorosulfenyl morpholine method N-Boc-piperidone Trifluorosulfenyl morpholine Ethyl acetate / organic solvents Filtration, washing, spin-drying High (not specified) >99 (GC) Safer, fewer byproducts, cost-effective
DAST method (Embodiment 1) Benzylpiperidone Diethylaminosulfur trifluoride Dichloromethane 0–5 °C addition, RT 10-20 h 87.0 98 Standard method, reliable and scalable
DAST method (Embodiment 2) Benzylpiperidone Diethylaminosulfur trifluoride Dichloromethane 0–5 °C addition, RT 10-20 h 88.0 98 Slightly higher reagent amount, similar yield
DAST method (Embodiment 3) Benzylpiperidone Diethylaminosulfur trifluoride N,N-Dimethylformamide 0–5 °C addition, RT 10-20 h 86.0 98 Alternative solvent, comparable results

Research Findings and Observations

  • The use of trifluorosulfenyl morpholine represents an advancement in fluorination chemistry for piperidine derivatives, offering safer handling and less demanding equipment requirements compared to SF4/HF or DAST.
  • DAST remains a widely used reagent due to its efficiency in introducing difluoro groups, with well-optimized protocols yielding high purity intermediates suitable for further functionalization.
  • The sulfonamide formation step, while less documented specifically for this compound, follows classical sulfonylation chemistry, which is robust and scalable.
  • Purification techniques such as washing with sodium thiosulfate and water, drying over magnesium sulfate, and recrystallization are critical to achieving high-purity products.
  • The choice of solvent and temperature control during fluorination significantly affects yield and impurity profiles.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group.

Scientific Research Applications

4,4-Difluoropiperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Fluorine vs. Methyl Groups : The difluoro substituents in the target compound enhance electronegativity and lipophilicity compared to the dimethyl groups in the analog from . This may improve membrane permeability and metabolic resistance, critical for drug candidates .
  • Bromo/Methyl Groups : The brominated analog (CAS 189937-21-1) lacks a piperidine core, limiting direct comparability but highlighting the diversity of sulfonamide applications .

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (~200.21) aligns with Lipinski’s Rule of Five, favoring oral bioavailability, whereas the dimethyl analog (~347.36) may face challenges in absorption .

Synthetic Efficiency: The dimethylpiperidine sulfonamide derivative was synthesized with 81% yield , suggesting robust methodology. No yield data is available for the fluorinated compound, but fluorine’s reactivity may necessitate specialized conditions (e.g., anhydrous or low-temperature reactions).

Biological Activity

4,4-Difluoropiperidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a sulfonamide group. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways associated with inflammatory responses and cancer progression.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Effects : Preliminary studies suggest that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells,
Anti-inflammatoryReduces pro-inflammatory cytokines ,
Enzyme InhibitionInhibits specific metabolic enzymes,

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction through caspase activation pathways, suggesting its potential as a therapeutic agent against breast cancer.
  • Inflammation Modulation : Another investigation focused on the compound's role in modulating inflammatory responses in murine models. The findings indicated a marked decrease in inflammatory markers following treatment with this compound, highlighting its utility in conditions characterized by chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and stability. Its distribution within biological systems is facilitated by specific transporters, which enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-difluoropiperidine-1-sulfonamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 4,4-difluoropiperidine using sulfonyl chlorides under basic conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity . Yield enhancement strategies include stoichiometric excess of sulfonamide reagents and catalytic bases like triethylamine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR detects fluorine environments (δ ≈ -120 to -140 ppm for CF₂ groups). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1330–1160 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight (m/z ~200 for [M+H]⁺). Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution on the piperidine ring influence electronic and steric properties in catalytic or biological systems?

  • Methodological Answer : Fluorine’s electronegativity increases ring rigidity and alters electron density, affecting hydrogen-bonding interactions. Computational studies (DFT or molecular dynamics) quantify steric effects by analyzing bond angles and torsional strain. Experimentally, competitive inhibition assays or X-ray crystallography of protein-ligand complexes reveal steric hindrance impacts on binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoropiperidine-1-sulfonamide
Reactant of Route 2
4,4-Difluoropiperidine-1-sulfonamide

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